(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Description
The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone” is a structurally complex molecule featuring a 1,4-thiazepane ring linked via a methanone bridge to a 5,7-dimethyl-triazolo[1,5-a]pyrimidine core, with a 2-chlorophenyl substituent on the thiazepane ring. This architecture combines heterocyclic diversity, including sulfur in the seven-membered thiazepane and nitrogen-rich triazolo-pyrimidine, which may confer unique physicochemical and biological properties.
The thiazepane moiety may be synthesized separately and coupled via a ketone linkage, as seen in methanone bridge formation strategies .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-12-11-13(2)25-19(21-12)22-17(23-25)18(26)24-8-7-16(27-10-9-24)14-5-3-4-6-15(14)20/h3-6,11,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNCPFSOYSIHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in cell proliferation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound’s interaction with CDK2 results in significant alterations in cell cycle progression.
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway. CDK2, when complexed with cyclin A2, plays a crucial role in the transition from the S phase to the M phase of the cell cycle. By inhibiting CDK2, the compound disrupts this transition, affecting the cell cycle progression.
Biological Activity
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone , with CAS number 1798638-46-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.9 g/mol . The structure features a thiazepane ring and a triazolo-pyrimidine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1798638-46-6 |
| Molecular Formula | C₁₉H₂₀ClN₅OS |
| Molecular Weight | 401.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:
- CDK2 Inhibition : Compounds from the same scaffold have shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), which is critical for cancer cell proliferation. In vitro studies demonstrated IC50 values ranging from 45–97 nM against various cancer cell lines including MCF-7 and HCT-116 .
Neuroprotective Effects
The compound is also being investigated for its potential as an α7 nicotinic acetylcholine receptor (α7 nAChR) modulator. This modulation is linked to therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease dementia .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and proliferation.
- Receptor Modulation : Its interaction with nicotinic receptors may lead to neuroprotective effects.
Study on Anticancer Activity
A comprehensive study evaluated various derivatives related to the triazolo-pyrimidine structure against a panel of 60 cancer cell lines. The results indicated that many derivatives exhibited potent anticancer activity with low toxicity towards normal cells .
Neuroprotective Research
Research involving the modulation of α7 nAChR by similar compounds has shown potential benefits in cognitive function improvement and neuroprotection in animal models .
Comparison with Similar Compounds
Key Observations :
- Thiazepane vs. The sulfur atom may also participate in hydrophobic or hydrogen-bonding interactions .
- Chlorophenyl Position : The 2-chlorophenyl substituent (target compound) versus 4-chlorophenyl () alters steric hindrance and electronic distribution. The ortho-substitution may reduce rotational freedom, affecting molecular recognition .
- Triazolo-Pyrimidine Modifications : The 5,7-dimethyl groups on the triazolo-pyrimidine core (target compound) enhance electron density and steric bulk compared to unsubstituted or phenyl-substituted analogues, possibly influencing metabolic stability .
Q & A
Q. What are the optimized synthetic protocols for preparing (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone?
Methodological Answer: Synthesis of structurally analogous triazolo-pyrimidine derivatives involves multi-step condensation and cyclization reactions. A representative approach includes:
- Step 1: Reacting 2-chlorobenzaldehyde derivatives with 3-amino-1,2,4-triazole and ethyl cyanoacetate in the presence of a dual solvent-catalyst (e.g., TMDP) under reflux conditions. This yields intermediates like ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with ~92% efficiency .
- Step 2: Functionalizing the intermediate via nucleophilic substitution or coupling reactions to introduce the thiazepane and methanone moieties. Solvent selection (e.g., ethanol/water mixtures) and catalyst reuse protocols (e.g., TMDP recovery without purification) are critical for scalability .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm substituent positions and stereochemistry. For example, ethyl 7-chloromethyl-5-(2-chlorophenyl) derivatives show characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles. A study on tetrahydro-triazolo-pyrimidines confirmed typical C–C bond lengths of 1.50–1.54 Å and C–N angles of 117–122°, aligning with standard heterocyclic systems .
Advanced Research Questions
Q. How do solvent and catalyst systems influence reaction efficiency and product purity?
Methodological Answer: Comparative studies on triazolo-pyrimidine synthesis reveal:
| Condition | Yield (%) | Purity (%) | Catalyst Reusability | Safety Concerns |
|---|---|---|---|---|
| TMDP in ethanol/water (1:1) | 92 | 98 | 3 cycles | Moderate toxicity |
| Molten TMDP at 65°C | 92 | 95 | 5 cycles | High toxicity, handling risks |
Recommendations:
Q. What computational strategies predict the compound’s biological activity and binding modes?
Methodological Answer:
- Molecular Docking: Screen against targets like GABA receptors or kinases using software (e.g., AutoDock Vina). Pyrazolo-pyrimidine derivatives with trifluoromethyl groups show enhanced binding affinity due to hydrophobic interactions .
- QSAR Modeling: Correlate substituent electronegativity (e.g., 2-chlorophenyl) with activity. For example, chloro-substituted analogs exhibit improved inhibition constants () in enzyme assays .
Q. How can contradictions in spectral or reactivity data be resolved?
Methodological Answer:
- Case Study: Discrepancies in NMR peaks for similar compounds may arise from tautomerism (e.g., keto-enol shifts). Use variable-temperature NMR to identify dynamic equilibria .
- Reactivity Conflicts: If yields drop during scale-up, re-evaluate solvent polarity (e.g., switch from ethanol to DMF) or catalyst loading. Evidence shows TMDP efficiency decreases by 10% after three cycles due to trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
